5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile
Description
Contextualization within Organosulfur Heterocyclic Chemistry
Organosulfur heterocyclic compounds, a diverse class of molecules containing at least one sulfur atom within a ring structure, are fundamental to numerous areas of chemistry and biology. The 1,4-dithiin ring, the core of the subject compound, is a non-aromatic, sulfur-rich heterocycle. Unlike its aromatic counterparts such as thiophene, the 1,4-dithiin ring typically adopts a non-planar conformation, often a boat or twisted-boat form, to alleviate ring strain. tandfonline.com This structural feature is crucial in determining the molecule's reactivity and its interactions in a three-dimensional space. The presence of two sulfur atoms in the ring influences the electronic distribution and provides potential sites for chemical reactions.
The dihydro form of the dithiin ring in 5,6-dihydro-1,4-dithiin-2,3-dicarbonitrile, with its sp³-hybridized carbon atoms, imparts a degree of flexibility to the ring system. This is in contrast to the fully unsaturated 1,4-dithiin. Structural data from a closely related analog, 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride (B1165640), reveals that the dithiin ring is not planar. The ethylene (B1197577) bridge is twisted out of the plane of the other atoms, resulting in a significant torsion angle between the two sulfur atoms and the adjacent sp³-hybridized carbon atoms. orgsyn.orgnih.gov This non-planar geometry is a defining characteristic of this heterocyclic system.
Significance of the Dithiine and Dicarbonitrile Moieties in Molecular Design
The functional heart of this compound lies in the synergistic interplay between its 1,4-dithiin ring and the two nitrile (cyano) groups. The dicarbonitrile moiety, consisting of two -C≡N groups attached to a double bond, is a powerful electron-withdrawing group. This is due to the high electronegativity of the nitrogen atom and the linear, sp-hybridized nature of the cyano group, which allows for efficient delocalization of electron density.
In molecular design, the incorporation of a dicarbonitrile group is a well-established strategy for creating electron-acceptor molecules. This property is of paramount importance in the development of materials for organic electronics, such as organic photovoltaics and organic field-effect transistors. When paired with an electron-donating moiety, these dicarbonitrile-containing molecules can form charge-transfer complexes, which are essential for the generation and transport of charge carriers.
The combination of the electron-rich dithiin ring and the electron-deficient dicarbonitrile functionality in this compound suggests a molecule with inherent donor-acceptor characteristics. The sulfur atoms in the dithiin ring can act as electron donors, while the dicarbonitrile group serves as a potent electron acceptor. This intramolecular charge-transfer character is a key aspect of its chemical personality and a primary driver for its investigation in various research contexts.
Historical Development and Evolution of Research Trajectories Pertaining to the Compound
The exploration of 1,4-dithiin chemistry has roots that extend back to the mid-20th century. Early research focused on the fundamental synthesis and reactivity of the parent 1,4-dithiin and its simple derivatives. A pivotal moment in the history of related compounds came with the work of Simmons, Blomstrom, and Vest, who in 1962 detailed the chemistry of cyanocarbon compounds, including the synthesis of key precursors.
The specific synthesis of this compound is often achieved through the reaction of a suitable sulfur-containing nucleophile with an electrophilic four-carbon unit bearing the dicarbonitrile functionality. A common precursor for the dicarbonitrile portion is disodium (B8443419) dimercaptomaleonitrile, which can be reacted with a 1,2-dihaloethane to form the dihydrodithiin ring.
Initial interest in such compounds was largely academic, driven by a desire to understand the structure, bonding, and reactivity of these novel heterocyclic systems. However, with the advent of materials science and a deeper understanding of the electronic properties of organic molecules, the research trajectory for compounds like this compound has shifted. Contemporary research is more focused on harnessing its unique electronic structure for applications in functional materials. While detailed studies on this specific molecule are not as widespread as for some other heterocycles, it serves as a valuable building block and a model compound for understanding the properties of more complex systems incorporating the dihydrodithiin-dicarbonitrile motif.
Structure
2D Structure
3D Structure
Properties
CAS No. |
24519-27-5 |
|---|---|
Molecular Formula |
C6H4N2S2 |
Molecular Weight |
168.2 g/mol |
IUPAC Name |
2,3-dihydro-1,4-dithiine-5,6-dicarbonitrile |
InChI |
InChI=1S/C6H4N2S2/c7-3-5-6(4-8)10-2-1-9-5/h1-2H2 |
InChI Key |
FBSVHCGELQWERO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(S1)C#N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Dihydro 1,4 Dithiin 2,3 Dicarbonitrile and Structural Analogues
Direct Synthesis Routes to 5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile
Direct synthetic routes to this compound are not extensively documented in readily available literature, suggesting that this specific compound may be synthesized through multi-step processes involving the functionalization of a pre-formed dihydrodithiin ring. However, analogous syntheses of related dithiins provide a foundational understanding of potential direct approaches.
Synthesis from Dithiolate and Halogenated Precursors
A common and effective method for the formation of the 1,4-dithiin ring system involves the reaction of a dithiolate with a suitable dihalogenated precursor. In the context of this compound, this would theoretically involve the reaction of a salt of dimercaptomaleonitrile with a 1,2-dihaloethane. The dithiolate, typically prepared as a disodium (B8443419) or dipotassium (B57713) salt, acts as a binucleophile, displacing the halides on the ethane (B1197151) derivative to form the six-membered heterocyclic ring.
While a specific documented synthesis for the dicarbonitrile derivative via this method is not prevalent, the general approach is well-established for other substituted dithiins. For instance, the reaction of the disodium salt of 1,2-ethenedithiol with 1,2-dichloroethane (B1671644) yields the parent 5,6-dihydro-1,4-dithiin. The viability of this route for the dicarbonitrile derivative would depend on the stability and reactivity of the dimercaptomaleonitrile dithiolate under the reaction conditions.
Alternative Cyclization and Functionalization Strategies
Alternative strategies for the direct synthesis could involve the cyclization of acyclic precursors that already contain the necessary carbon and sulfur framework. For example, a molecule containing two thiol groups and a dicyano-substituted double bond could potentially undergo intramolecular cyclization.
More commonly, the dicarbonitrile functionality is introduced through the chemical modification of a functionalized dihydrodithiin precursor. For instance, the synthesis of 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic anhydride (B1165640) is well-documented, and this compound is commercially available. nih.gov This anhydride could serve as a key intermediate. The anhydride could be converted to the corresponding dicarboximide, which has also been described in the literature. chemimpex.com Subsequent dehydration of the diamide, formed from the dicarboximide, could yield the target dicarbonitrile.
Synthetic Pathways to Dihydrodithiine Ring Systems as Precursors
Given the challenges in the direct synthesis of the target molecule, the preparation of the core 5,6-dihydro-1,4-dithiin ring system as a precursor for subsequent functionalization is a critical aspect of its synthesis.
Dehydrogenation and Rearrangement Approaches from 1,4-Dithianes
The parent 5,6-dihydro-1,4-dithiin can be synthesized from 1,4-dithiane (B1222100), its fully saturated analog. However, the direct dehydrogenation of 1,4-dithiane is considered to be a somewhat cumbersome process. An alternative approach involves the chlorination or oxygenation of the sulfur atoms in the 1,4-dithiane ring, followed by a Pummerer-type rearrangement and elimination to introduce the double bond. nih.gov
Ring Expansion Reactions of 1,3-Dithiolanes
A more efficient and widely used method for the synthesis of the dihydrodithiin ring system is the ring expansion of 1,3-dithiolanes. This approach, pioneered by Parham, involves the formation of a 1,3-dithiolane (B1216140) from an α-halocarbonyl compound, which then undergoes a ring expansion and dehydrohalogenation to yield the 5,6-dihydro-1,4-dithiin. nih.gov
Another variation of this ring expansion involves the selective oxidation of 1,3-dithiolanes to their corresponding monosulfoxides. Subsequent heating of these sulfoxides in an aprotic solvent can induce a ring expansion to form the 5,6-dihydro-1,4-dithiin ring system. chemimpex.com
Preparation of Functionalized 5,6-Dihydro-1,4-dithiin Derivatives for Advanced Synthesis
The synthesis of functionalized 5,6-dihydro-1,4-dithiin derivatives is crucial for the preparation of compounds like the target dicarbonitrile. These derivatives can serve as versatile intermediates for a range of chemical transformations.
One of the most relevant functionalized derivatives is 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic anhydride. nih.gov This compound can be synthesized and serves as a key starting material. From this anhydride, the corresponding 5,6-Dihydro-1,4-dithiin-2,3-dicarboximide can be prepared. chemimpex.com These dicarboxylic acid derivatives are prime candidates for conversion into the dicarbonitrile.
The synthesis of other functionalized dihydrodithiins has also been reported. For example, the condensation of 1,2-ethanedithiol (B43112) with α-halogenated keto-esters can produce dihydrodithiins with ester functionalities. chemimpex.com Specifically, the reaction with ethyl 2-chloroacetoacetate yields ethyl 2-methyl-5,6-dihydro-1,4-dithiin-3-carboxylate. Saponification of such esters provides the corresponding carboxylic acids, as demonstrated by the conversion of 3-ethoxycarbonyl-2-methyl-5,6-dihydro-1,4-dithiin to 2-carboxy-3-methyl-5,6-dihydro-1,4-dithiin.
A general method for the synthesis of various substituted dihydro-1,4-dithiins involves the reaction of an organic thiosulfate (B1220275) with a halocarbonyl compound. google.com This approach has been used to synthesize a range of alkyl- and aryl-substituted dihydrodithiins.
| Precursor 1 | Precursor 2 | Product | Reference |
| 1,2-Ethanedithiol | Ethyl 2-chloroacetoacetate | Ethyl 2-methyl-5,6-dihydro-1,4-dithiin-3-carboxylate | chemimpex.com |
| Sodium ethylene (B1197577) thiosulfate | Acetoin | 2,3-Dihydro-5,6-dimethyl-1,4-dithiin | google.com |
| Sodium methylene (B1212753) thiosulfate | Propioin | 2,3-Diethyl-5,6-dihydro-1,4-dithiin | google.com |
| 3-Ethoxycarbonyl-2-methyl-5,6-dihydro-1,4-dithiin | Potassium hydroxide | 2-Carboxy-3-methyl-5,6-dihydro-1,4-dithiin |
Advanced Reactivity and Derivatization in Organic and Coordination Chemistry
Macrocyclic Assembly: Porphyrazine Synthesis from Dithiine-Dicarbonitrile Precursors
Porphyrazines (Pzs), synthetic analogues of porphyrins and phthalocyanines, are tetrapyrrolic macrocycles distinguished by nitrogen atoms at the meso-positions. mdpi.com The dinitrile functionality of 5,6-dihydro-1,4-dithiin-2,3-dicarbonitrile and its derivatives makes it an ideal starting material for the templated cyclotetramerization reactions that form these intricate structures. researchgate.net
The synthesis of metal-free porphyrazines (H₂-Pz) from dithiine-dicarbonitrile precursors is typically achieved through a base-catalyzed or metal-templated cyclotetramerization followed by demetallation. A common method involves reacting the dicarbonitrile derivative in a high-boiling point alcohol, such as pentanol, in the presence of a strong base like lithium metal. nih.gov This process facilitates the tetramerization of four precursor molecules, which, after an acidic workup, yields the corresponding metal-free tetra(1,4-dithiin)porphyrazine. nih.gov Porphyrazines with a 2,3-dicyano-5-phenyl-5,6-dihydro-1,4-dithiin group fused to each pyrrole (B145914) unit have been successfully synthesized using this approach. researchgate.net
The introduction of a central metal ion into the porphyrazine core can be accomplished by using a metal salt during the cyclotetramerization reaction, which acts as a template for the assembly of the macrocycle. nih.govmdpi.com This method has been employed to synthesize a variety of metallo-porphyrazines (M-Pz) derived from dithiine-dicarbonitrile precursors. For instance, reacting the dicarbonitrile molecule with a metal salt in a high-boiling solvent like quinoline (B57606) yields the corresponding metallated porphyrazine. nih.gov Porphyrazines incorporating metals such as Zinc (Zn), Cobalt (Co), and Nickel (Ni) have been produced through this template synthesis. nih.gov Additionally, magnesium (Mg) has been used as a template metal in the synthesis of related porphyrazine structures. researchgate.net
| Metal Ion | Typical Reagents | Resulting Macrocycle | Reference |
|---|---|---|---|
| Zn(II) | Zinc Salt, Quinoline | Zinc(II) Tetra(1,4-dithiin)porphyrazine | nih.gov |
| Co(II) | Cobalt Salt, Quinoline | Cobalt(II) Tetra(1,4-dithiin)porphyrazine | researchgate.netnih.gov |
| Ni(II) | Nickel Salt, Quinoline | Nickel(II) Tetra(1,4-dithiin)porphyrazine | nih.gov |
| Mg(II) | Magnesium Butoxide, Butanol | Magnesium(II) Tetra(1,4-dithiin)porphyrazine | researchgate.net |
The physicochemical, optical, and electrochemical properties of porphyrazines can be precisely adjusted by introducing various substituents onto their periphery or by changing the metal cation within the macrocyclic core. nih.gov The peripheral groups, originating from the structure of the dithiine-dicarbonitrile precursor, significantly influence the electronic properties of the final macrocycle. For example, the inclusion of electron-donating groups can lead to a lower optical band gap. mdpi.com This "push-pull" architecture facilitates the separation of holes and electrons, which is a valuable characteristic for materials used in electronic and optical applications. mdpi.com
The nature of the central metal ion also dictates the electrochemical behavior of the molecule. In porphyrazinoids with electrochemically inactive metal centers like Mg²⁺ or Zn²⁺, redox processes are typically ligand-centered, involving the formation of π-cation and π-anion radicals. researchgate.net In contrast, when an electrochemically active metal like Co²⁺ is present, both metal-based and ligand-based redox couples are observed. researchgate.net Furthermore, the fusion of electron-deficient heterocyclic rings, such as 1,2,5-thiadiazole, to the porphyrazine periphery can considerably modulate the macrocycle's properties and its capacity for intermolecular interactions. nih.gov
Coordination Chemistry: Ligand Synthesis and Metal Complexation
Beyond macrocyclic chemistry, this compound serves as a precursor to dithiolate ligands, which are crucial in the field of coordination chemistry for creating metal complexes with interesting electronic and structural properties.
The dicarbonitrile compound is a synthetic precursor to the bidentate sulfur-donor ligand known as 5,6-dihydro-1,4-dithiin-2,3-dithiolato, often abbreviated as dddt²⁻. nih.gov This dianionic ligand is formed by the conversion of the two nitrile (-C≡N) groups into thiolates (-S⁻). The resulting ene-1,2-dithiolate structure is a "non-innocent" ligand, meaning it can exist in multiple oxidation states, which imparts a rich redox chemistry to its metal complexes. wikipedia.org These ligands are key components in the synthesis of potentially conductive materials. nih.gov
The 5,6-dihydro-1,4-dithiin-2,3-dithiolato (dddt²⁻) ligand readily forms stable, square-planar complexes with various transition metals. nih.govresearchgate.net Anionic complexes with the general formula [M(dddt)₂]ⁿ⁻, where M can be Nickel (Ni), Palladium (Pd), or Platinum (Pt), have been synthesized and characterized. nih.gov These complexes are investigated as precursors to conductive non-integer oxidation state (NIOS) compounds. nih.gov The oxidation of these anionic complexes typically yields the corresponding neutral species, [M(dddt)₂]⁰. nih.gov The characterization of these materials often involves electrochemical studies and single-crystal X-ray diffraction to determine their electronic and molecular structures. nih.gov
| Metal (M) | Complex Formula | Key Findings and Characterization | Reference |
|---|---|---|---|
| Ni | [Ni(dddt)₂]ⁿ⁻ (n = 1, 2) | Investigated as a precursor for non-integer oxidation state (NIOS) compounds. | nih.gov |
| Pd | [Pd(dddt)₂]ⁿ⁻ (n = 1, 2) | Studied for potential conductive properties. | nih.gov |
| Pt | [Pt(dddt)₂]ⁿ⁻ (n = 1, 2) | The crystal structure of a mixed salt, [Pt(dddt)₂][Ni(dmit)₂]₂, has been determined. | nih.gov |
Investigation of Noninteger Oxidation State (NIOS) Compounds
The concept of a noninteger oxidation state (NIOS) arises in molecules where electrons are delocalized over multiple atoms, resulting in an average, fractional oxidation state for those atoms. This phenomenon is often observed in mixed-valence compounds and certain radical species. While the dithiin scaffold, with its sulfur atoms, has the potential to participate in redox chemistry and form species that could be investigated for NIOS properties, specific research detailing the investigation of noninteger oxidation states directly involving this compound is not extensively documented in publicly available literature.
Theoretically, the sulfur atoms in the dithiin ring could be oxidized or reduced to form radical cations or anions. The stability and electronic structure of these species would be influenced by the electron-withdrawing dicarbonitrile moiety. Detailed quantum mechanical calculations and advanced spectroscopic techniques, such as electron paramagnetic resonance (EPR) and X-ray absorption spectroscopy, would be necessary to probe the electron distribution and formally assign oxidation states in such species. The exploration of metal complexes of ligands derived from this compound could be a fruitful area for discovering and studying NIOS compounds.
Carbon-Carbon Bond Forming Reactions for Complex Molecular Architectures
The development of novel carbon-carbon bond-forming reactions is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular frameworks from simpler precursors.
Homologation Strategies Employing Dithiine-Based Organolithium Reagents
Organolithium reagents are powerful tools in organic synthesis, acting as strong bases and potent nucleophiles to form new carbon-carbon bonds. wikipedia.org While the direct generation of an organolithium reagent from this compound for homologation strategies is not a commonly cited application, the principles of organolithium chemistry provide a framework for how such a transformation could be envisioned. wikipedia.org
Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, could theoretically be achieved by generating a lithiated dithiine species. This would likely involve deprotonation at one of the saturated carbon atoms of the dithiin ring using a strong base like n-butyllithium or sec-butyllithium. The resulting dithiine-based organolithium reagent would be a nucleophile that could react with various electrophiles. For instance, reaction with formaldehyde (B43269) would introduce a hydroxymethyl group, which could then be further manipulated.
Hypothetical Homologation Reaction:
| Reactant 1 | Reactant 2 | Product |
| Dithiine-based Organolithium Reagent | Formaldehyde | Hydroxymethylated Dithiine |
It is important to note that the presence of the electron-withdrawing nitrile groups and the sulfur atoms could complicate such reactions, potentially leading to side reactions or instability of the organolithium intermediate.
Construction of Polyhydroxylated Scaffolds and Bio-relevant Molecules
Polyhydroxylated molecules are a critical class of compounds in bioorganic chemistry, with many carbohydrates and natural products featuring this structural motif. The synthesis of these molecules often requires stereocontrolled methods for introducing multiple hydroxyl groups.
The dithiin core of this compound can be seen as a masked diol. Through synthetic manipulations, the carbon-sulfur bonds could potentially be cleaved and replaced with carbon-oxygen bonds. For example, oxidation of the sulfur atoms followed by rearrangement or hydrolysis could, in principle, lead to the formation of hydroxyl groups. However, specific and well-established methodologies for the direct conversion of the 5,6-Dihydro-1,4-dithiin scaffold into polyhydroxylated structures are not prevalent in the literature. More commonly, polyhydroxylated scaffolds are synthesized from carbohydrate precursors or through asymmetric dihydroxylation reactions of alkenes. researchgate.netnih.gov
Annulation Reactions and Fused Heterocyclic Systems
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful strategy for the synthesis of complex polycyclic systems. The dicarbonitrile functionality of this compound makes it an excellent substrate for such transformations.
Synthesis ofnih.govnih.govDithiino[2,3-d]pyrimidine and Related Heterocycles
The synthesis of fused pyrimidine (B1678525) systems is of significant interest due to their prevalence in biologically active molecules. Thieno[2,3-d]pyrimidines, which are structurally related to dithiino[2,3-d]pyrimidines, have been synthesized through various methods, often starting from 2-aminothiophene-3-carbonitrile (B183302) derivatives. nih.govnih.govrsc.orgekb.egijacskros.com
A plausible synthetic route to nih.govnih.govdithiino[2,3-d]pyrimidines could involve the reaction of this compound with a suitable C1 or N-C synthon. For example, condensation with formamide (B127407) or urea (B33335) could lead to the formation of the pyrimidine ring.
Potential Synthesis of a Dithiino[2,3-d]pyrimidine Derivative:
| Dithiin Precursor | Reagent | Fused Heterocycle |
| This compound | Urea | 4-amino-5,6-dihydro- nih.govnih.govdithiino[2,3-d]pyrimidin-2(1H)-one |
The reactivity of the dicarbonitrile moiety allows for the construction of a variety of fused heterocyclic systems, making this compound a valuable starting material in medicinal and materials chemistry.
Cycloaddition Chemistry Involving the Dithiine Moiety
Cycloaddition reactions are a class of pericyclic reactions that are highly valuable for the stereocontrolled synthesis of cyclic compounds. libretexts.orglibretexts.org The double bond within the 5,6-Dihydro-1,4-dithiin ring can participate as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.
Derivatives of 5,6-dihydro-1,4-dithiin have been shown to act as versatile synthons in cycloaddition reactions. For instance, (5,6-Dihydro-1,4-dithiin-2-yl)methanol can generate a sulfur-stabilized allylic cation that undergoes a stepwise (3+2) cycloaddition with various olefins to produce cyclopentanoid scaffolds. researchgate.net This type of reactivity highlights the potential of the dihydro-1,4-dithiin moiety to participate in cycloaddition chemistry, leading to the formation of complex carbocyclic and heterocyclic systems.
The electron-withdrawing nature of the nitrile groups in this compound would make the double bond electron-deficient and thus a good dienophile for reaction with electron-rich dienes in Diels-Alder reactions.
Structural Elucidation and Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the unique molecular fingerprinting of a compound. For 5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile, the vibrational spectrum is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.
Key vibrational frequencies are associated with the nitrile (C≡N) and the dihydro-1,4-dithiin ring functionalities. The nitrile group typically exhibits a strong, sharp absorption band in the region of 2200-2260 cm⁻¹. The presence of the C=C double bond within the dithiin ring gives rise to a characteristic stretching vibration, while the C-S and C-H bonds also produce distinct signals in the fingerprint region of the spectrum. These vibrational modes provide a unique spectral signature for the molecule, allowing for its unambiguous identification.
Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structural connectivity of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.
The ¹³C NMR spectrum provides further insight into the carbon framework. Distinct signals are observed for the carbon atoms of the nitrile groups, the sp²-hybridized carbons of the C=C double bond, and the sp³-hybridized carbons of the ethylene (B1197577) bridge. The chemical shifts of these signals are indicative of their electronic environments and are crucial for confirming the molecular structure.
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 2.5 - 3.5 | Singlet or Multiplet | -CH₂-CH₂- |
| ¹³C | 115 - 120 | Singlet | -C≡N |
| ¹³C | 125 - 140 | Singlet | C=C |
| ¹³C | 25 - 35 | Singlet | -CH₂-CH₂- |
| Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. |
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions within a molecule.
Ultraviolet-Visible Absorption Characteristics of Dithiine-Dicarbonitriles and Derivatives
The UV-Vis absorption spectrum of this compound is characterized by electronic transitions involving its π-electron system. The conjugated system, which includes the C=C double bond and the nitrile groups, is the primary chromophore responsible for the absorption of UV radiation. Typically, dithiine-dicarbonitrile derivatives exhibit absorption maxima in the UV region, which can be attributed to π→π* transitions. The position and intensity of these absorption bands can be influenced by the presence of substituents and the solvent environment. For instance, extending the conjugation or introducing electron-donating or -withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption maximum.
Fluorescence and Photophysical Property Determination
While not all dithiine derivatives are strongly fluorescent, some exhibit emission properties upon excitation with UV light. researchgate.net The fluorescence spectrum provides information about the de-excitation pathways of the molecule from its excited electronic state. The Stokes shift, which is the difference between the absorption and emission maxima, can offer insights into the structural relaxation of the molecule in the excited state. The fluorescence quantum yield and lifetime are key photophysical parameters that quantify the efficiency and dynamics of the emission process. mdpi.com These properties are highly sensitive to the molecular structure and the surrounding environment.
X-ray Diffraction Analysis for Crystalline State Structure Determination
Elucidation of Molecular Geometry and Conformation
Studies on closely related structures, such as 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic anhydride (B1165640), reveal important geometric features that are likely shared with the dinitrile derivative. nih.gov The dihydro-1,4-dithiin ring typically adopts a non-planar conformation, often described as a boat or twisted-boat conformation, to alleviate ring strain. nih.gov The S-C-C-S torsion angle is a key parameter defining this conformation. nih.govresearchgate.net
The bond lengths within the molecule are consistent with the hybridization of the atoms involved. For example, the S-C bonds to the sp²-hybridized carbons of the double bond are generally shorter than the S-C bonds to the sp³-hybridized carbons of the ethylene bridge. nih.gov The C≡N bond length is characteristic of a triple bond. The bond angles around the sp² carbons are close to 120°, while those around the sp³ carbons are approximately 109.5°. These structural parameters, determined with high precision from X-ray diffraction data, provide a complete and accurate picture of the molecular geometry of this compound in the crystalline state. nih.govresearchgate.net
| Parameter | Typical Value |
| S-C(sp²) Bond Length | ~1.73 Å |
| S-C(sp³) Bond Length | ~1.83 Å |
| C=C Bond Length | ~1.35 Å |
| C-C (in ethylene bridge) Bond Length | ~1.52 Å |
| C≡N Bond Length | ~1.14 Å |
| S-C-C-S Torsion Angle | ~-70° |
| Note: These values are based on a closely related structure and may vary slightly for the title compound. nih.govresearchgate.net |
Analysis of Intermolecular Interactions and Crystal Packing
In the crystal structure of the anhydride analogue, the heterocyclic fused ring geometry is a dominant feature. The molecule is largely planar, with the exception of the CH₂ groups in the dihydro-1,4-dithiin ring, which are twisted to alleviate angle strain. nih.gov A notable characteristic is the S—C—C—S torsion angle of approximately -70.39°. nih.govresearchgate.net
Unlike many organic compounds where crystal packing is dictated by specific directed interactions like hydrogen bonding, the packing in 5,6-dihydro-1,4-dithiin-2,3-dicarboxylic anhydride is primarily governed by optimized dipole-dipole interactions. nih.govresearchgate.net The molecules arrange themselves in head-to-tail rows, forming sheets. nih.gov Neighboring rows within these sheets exhibit opposite orientations, and the sheets themselves are stacked and related by inversion. nih.gov This arrangement suggests that electrostatic forces play a crucial role in the solid-state assembly of molecules with this core structure. It is plausible that this compound would adopt a similar packing motif, driven by the dipolar nature of the nitrile groups.
Mass Spectrometry for Precise Molecular Weight Determination
Mass spectrometry is an indispensable tool for the precise determination of the molecular weight of this compound, confirming its elemental composition. The monoisotopic mass of the compound is calculated to be 167.9816 Da. uni.lu
High-resolution mass spectrometry can identify the compound through the detection of its molecular ion and various adducts. The predicted mass-to-charge ratios (m/z) for different ionic species of this compound provide a theoretical fingerprint for its identification in a mass spectrum. These predictions, calculated using advanced algorithms, are crucial for interpreting experimental data. uni.lu
The following interactive data table summarizes the predicted m/z values for common adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 168.98888 |
| [M+Na]⁺ | 190.97082 |
| [M-H]⁻ | 166.97432 |
| [M+NH₄]⁺ | 186.01542 |
| [M+K]⁺ | 206.94476 |
| [M]⁺ | 167.98105 |
This data is based on predicted values and serves as a reference for experimental mass spectrometric analysis. uni.lu
The experimental observation of these ions at their predicted high-resolution m/z values would provide unequivocal confirmation of the molecular formula C₆H₄N₂S₂.
Theoretical and Computational Investigations of Electronic and Structural Properties
Quantum Chemical Calculations: Density Functional Theory (DFT)
DFT has become a standard method for modeling the ground-state properties of molecules, clusters, and solids, offering a balance between accuracy and computational cost. researchgate.netchemrxiv.org It is used to determine optimized molecular structures, electronic properties, and reactivity descriptors.
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For dithiin derivatives, DFT calculations are employed to find the equilibrium geometries by minimizing the total energy of the system. globethesis.com
A study on the closely related compound, 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic anhydride (B1165640), using DFT with the B3LYP functional and cc-pTVZ basis set, provides valuable insights into the expected geometry of the dicarbonitrile analogue. nih.gov The optimization reveals a non-planar structure for the dihydro-1,4-dithiin ring, which is twisted to alleviate angle strain. nih.gov The CH₂ groups are displaced from the mean plane of the fused rings. nih.gov This non-planarity is a common feature in 1,4-dithiins and is a strategy to avoid the antiaromatic character that a planar 8π-electron system would exhibit. stackexchange.com
The geometry optimization for the anhydride analog yielded specific structural parameters that are likely comparable to the dicarbonitrile derivative. nih.gov
Table 1: Calculated Geometrical Parameters for a 5,6-Dihydro-1,4-dithiin Derivative
| Parameter | Value |
|---|---|
| S—C—C—S Torsion Angle | -69.6° |
| S—C (sp²) Bond Length | 1.730 Å |
| S—C (sp³) Bond Length | 1.829 Å |
Data obtained from DFT (B3LYP/cc-pTVZ) calculations on 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic anhydride. nih.gov
These calculations demonstrate that the S—C bonds to the sp²-hybridized carbons of the double bond are significantly shorter than those to the sp³-hybridized carbons of the dihydro portion of the ring. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energy difference, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comnih.gov A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability. nih.gov
The electron-donating ability of a molecule is associated with the HOMO energy, while the electron-accepting ability is related to the LUMO energy. nih.govresearchgate.net DFT calculations are widely used to compute these orbital energies and the resulting energy gap. irjweb.comfigshare.com For organic molecules, the HOMO-LUMO gap provides insights into charge transfer interactions within the molecule. nih.gov The study of FMOs helps in predicting the most reactive sites in a molecule. nih.gov
Based on the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated: irjweb.comnih.gov
Chemical Hardness (η): η = (ELUMO - EHOMO) / 2
Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2
Electrophilicity Index (ω): ω = μ² / (2η)
A high electrophilicity value indicates a high tendency to act as an electrophile, while a low value suggests a tendency to act as a nucleophile. irjweb.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.comekb.eg The MEP map illustrates the charge distribution on the molecule's surface, where different colors represent different potential values. nih.gov
An electrostatic potential plot for the analogous 5,6-Dihydro-1,4-dithiin-2,3-dicarboxylic anhydride shows distinct regions of charge. nih.gov
Red Regions: Indicate the most negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. In dithiin derivatives, these are typically located around electronegative atoms like oxygen or nitrogen. nih.govnih.gov
Blue Regions: Represent the most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are often found around hydrogen atoms. nih.govnih.gov
Green Regions: Represent neutral electrostatic potential.
For 5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile, the nitrogen atoms of the nitrile groups are expected to be highly electronegative, creating strongly negative potential regions (red), making them sites for electrophilic interaction. The hydrogen atoms on the dihydro portion of the ring would exhibit a positive potential (blue).
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. researchgate.netrsc.org TD-DFT is widely used to calculate properties related to a molecule's interaction with light, such as electronic absorption and emission spectra. researchgate.netmaterialsciencejournal.org
The method allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher energy orbital without changing the molecular geometry. materialsciencejournal.org These calculated energies can be directly compared with experimental UV-Vis absorption spectra. globethesis.com For many organic molecules, TD-DFT calculations have shown good agreement with experimental results. globethesis.com
TD-DFT can also be used to optimize the geometry of the molecule in its excited state, providing insights into how the structure changes upon photoexcitation. researchgate.net This is particularly useful for understanding fluorescence properties. researchgate.net Furthermore, analyzing the molecular orbitals involved in the electronic transitions can characterize them as n-π, π-π, or charge-transfer excitations. mdpi.com
Solid-State Calculations: Band Structure Theory and Electronic Conductivity
The electronic properties of materials in the solid state are governed by their electronic band structure. For organic semiconductors, the properties of individual molecules, such as the HOMO-LUMO gap, are foundational to the bulk electronic properties. Molecules with small HOMO-LUMO gaps are often candidates for good electronic conductors. mdpi.com
Compounds related to 1,4-dithiins, such as those based on the 1,3-dithiole ring found in tetrathiafulvalene (B1198394) (TTF), are known to be good electronic conductors and even superconductors in some cases. researchgate.net The conductivity in these materials is often facilitated by short intermolecular sulfur-sulfur contacts, which help form a conduction band in the solid state. researchgate.net
Advanced Functional Applications in Materials Science and Technology
Organic Electronic Materials: Semiconducting Properties and Charge Transport
The field of organic electronics relies on carbon-based materials that exhibit semiconducting behavior. Derivatives of 5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile, particularly its dithiolate form (5,6-dihydro-1,4-dithiin-2,3-dithiolato, or 'dddt'), have been used to synthesize metal complexes that demonstrate semiconducting properties. These materials are of interest for applications such as organic field-effect transistors (OFETs).
The charge transport characteristics of these materials are fundamental to their performance. In crystalline organic semiconductors, charges can move through the material in a "band-like" transport regime, which is characterized by high mobility. fu-berlin.de However, structural disorder can lead to a "hopping" transport mechanism, which is typically less efficient. The arrangement and regularity of the polymer chains or molecular stacks significantly influence which transport mechanism dominates. fu-berlin.de For instance, studies on conjugated organosulfur polymers have shown that a well-ordered crystalline phase of planar chains facilitates faster charge transport. fu-berlin.de
Metal complexes of the related ligand 2-thioxo-1,3-dithiole-4,5-dithiolato (dmit) have been synthesized and their conductivity studied. These compounds, which share structural similarities with dddt complexes, exhibit a range of electrical behaviors. nih.gov For example, some non-integer oxidation state (NIOS) salts of nickel with the dmit ligand have been found to be semiconductors. nih.gov
| Compound | Conductivity (S cm⁻¹) at Room Temp. | Electrical Behavior |
|---|---|---|
| (BTP)[Ni(dmit)₂]₃ | Not specified | Semiconducting nih.gov |
| (SMe₃)[Ni(dmit)₂]₂ | Not specified | Semiconducting nih.gov |
| (SEt₃)[Ni(dmit)₂]z | 10 | Semiconducting nih.gov |
| (SMeEt₂)[Pd(dmit)₂]₂ | 100 | Pseudometal nih.gov |
| [Pt(dddt)₂][Ni(dmit)₂]₂ | 5 x 10⁻⁵ (powder) | Low conductivity nih.gov |
Optoelectronic Applications: Light Absorption, Emission, and Energy Conversion
Optoelectronic devices are based on the interaction of light and electrical energy. The electronic structure of this compound suggests its derivatives could be tailored for applications in this field, such as in solar cells and near-infrared sensing.
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular dye to absorb light. frontiersin.org An effective dye sensitizer (B1316253) typically has a donor-π-bridge-acceptor (D-π-A) structure, which facilitates charge separation upon light absorption. researchgate.net The dye absorbs photons, leading to the injection of an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). frontiersin.org
Materials that absorb light in the near-infrared (NIR) region (700-2000 nm) are valuable for applications such as optical communications, security inks, and organic solar cells, as a significant portion of the solar spectrum is in the NIR range. tcichemicals.com The intense absorption in these materials often arises from charge-transfer transitions within an organic molecule or a metal complex. tcichemicals.com
A notable class of NIR-absorbing materials includes metal dithiolene complexes, which feature a square-planar geometry. tcichemicals.com The dithiolate ligand derived from this compound (dddt) is a type of dithiolene. Therefore, its metal complexes are promising candidates for NIR-absorbing materials. The optical properties of such dyes can be finely tuned by modifying the electron donor and acceptor groups within the molecule, allowing for the absorption range to be shifted from the visible to the near-infrared spectrum. researchgate.net
Electrochemical Applications: Components in Energy Storage and Conversion Devices
The ability of dithiine-dicarbonitrile derivatives to participate in reversible electron transfer reactions makes them suitable for electrochemical applications, such as in redox-flow batteries or as mediators in electrocatalysis.
The electrochemistry of materials based on this compound is often centered on "redox-active" ligands, where the ligand itself can be reversibly oxidized or reduced. mdpi.comnih.gov In metal complexes, redox processes can be centered on the metal ion or the ligand, or be delocalized over the entire molecule. frontiersin.org
Studies on metal complexes of the related dddt and dmit ligands show that they undergo well-defined redox reactions. nih.gov The electrochemical oxidation of [M(L)₂]⁻ complexes (where L is a dithiolene ligand) can lead to the formation of neutral [M(L)₂]⁰ species. nih.gov This redox activity is crucial for applications that require stable charge-discharge cycles. The specific redox potentials depend on the central metal atom (e.g., Ni, Pd, Pt) and the ligand structure. This tunability allows for the design of molecules with specific electrochemical properties.
| Complex | Process | Potential (V vs. SCE) |
|---|---|---|
| [Ni(dmit)₂]²⁻/⁻ | Oxidation | -0.21 nih.gov |
| [Ni(dmit)₂]⁻/⁰ | Oxidation | +0.21 nih.gov |
| [Pd(dmit)₂]²⁻/⁻ | Oxidation | -0.18 nih.gov |
| [Pd(dmit)₂]⁻/⁰ | Oxidation | +0.32 nih.gov |
| [Pt(dmit)₂]²⁻/⁻ | Oxidation | -0.19 nih.gov |
| [Pt(dmit)₂]⁻/⁰ | Oxidation | +0.24 nih.gov |
A metal-insulator transition (MIT) is a phenomenon where a material undergoes a change from a metallic (conducting) state to an insulating state, often triggered by changes in temperature, pressure, or chemical doping. aps.org This transition is accompanied by a dramatic change in electrical resistivity. aps.org
Materials based on dithiine-dicarbonitrile derivatives have shown evidence of such transitions. A notable example is the compound (SMeEt₂)[Pd(dmit)₂]₂, which behaves as a pseudometal with a high room-temperature conductivity of 100 S cm⁻¹. nih.gov Upon cooling, it undergoes an irreversible metal-insulator transition below 150 K. nih.gov This behavior is of fundamental interest in condensed matter physics and could be exploited in future switching devices or sensors. The transition is often driven by strong electron-electron interactions or structural changes within the material. aps.org
Catalysis: Exploration of Dithiine-Dicarbonitrile Metal Complexes as Catalysts
Metal complexes derived from ligands related to this compound, often classified as metal dithiolenes, are recognized for their catalytic capabilities, which stem from the redox-active nature of the dithiolene ligand. nih.govresearchgate.net This "non-innocent" character allows the ligand to actively participate in redox reactions, facilitating catalytic cycles. researchgate.net
Cobalt complexes incorporating this compound have been identified as having potential catalytic activities for various organic synthesis reactions. ontosight.ai While specific reaction details are an area of ongoing research, the catalytic prowess of such complexes is generally attributed to the ability of the cobalt center and the dithiolene ligand to mediate electron transfer processes.
A prominent area of research for analogous metal dithiolene complexes is the electrochemical reduction of carbon dioxide (CO₂). For instance, an iron(III) complex with a structurally similar ligand, bis-maleonitriledithiolene [Fe(mnt)₂], has been evaluated as a homogeneous catalyst for CO₂ reduction. nih.gov The study revealed that the complex is active towards CO₂, yielding products such as hydrogen (H₂), carbon monoxide (CO), and formic acid (CHOOH). nih.gov The distribution of these products was found to be dependent on the proton source used in the reaction. nih.gov
Table 1: Catalytic CO₂ Reduction Products using Fe(mnt)₂ Complex This table is generated based on research findings for a structurally analogous dithiolene complex to illustrate the catalytic potential of this class of compounds.
| Proton Source | Major Products | Faradaic Efficiency (CHOOH) |
| H₂O | H₂, CO | Not reported as major product |
| 2,2,2-trifluoroethanol | CHOOH, H₂, CO | 38% |
Data sourced from a study on iron(III) bis-maleonitriledithiolene. nih.gov
The catalytic cycle in these systems typically involves the reduction of the metal complex, which then becomes active towards the CO₂ molecule. nih.gov The performance and selectivity of these catalysts can be tuned by modifying the ligand structure and the reaction conditions. nih.gov This highlights the potential for designing specific this compound metal complexes for targeted catalytic applications. Furthermore, related dithiine complexes have been incorporated into magnetic nanoparticles, creating efficient and recyclable catalysts for organic synthesis. sci-hub.se
Magnetic Materials: Design and Synthesis of Compounds with Specific Magnetic Properties
The design and synthesis of molecular materials with specific magnetic properties are of great interest for applications in data storage and spintronics. Metal complexes of this compound are promising candidates in this field due to the interaction between the metal's d-orbitals and the ligand's frontier orbitals.
Coordination compounds of cobalt with this compound have been noted for their distinct magnetic properties. ontosight.ai These properties arise from the presence of unpaired electrons in the cobalt ion, whose magnetic moments can be influenced by the geometry of the complex and the nature of the ligand. ontosight.airesearchgate.net For example, high-spin octahedral cobalt(II) complexes typically possess three unpaired electrons and exhibit magnetic moment values in the range of 4.30 to 4.70 Bohr Magnetons (B.M.). researchgate.net The specific geometry and electronic structure of the dithiine-dicarbonitrile ligand can lead to unique magnetic behaviors, making these complexes targets for the development of materials for magnetic storage. ontosight.ai
The magnetic properties of a transition metal complex are determined by the number of unpaired electrons and the orbital contribution to the magnetic moment. dalalinstitute.com Depending on how the individual magnetic moments of the metal centers align with each other in the solid state, materials can be classified as paramagnetic, ferromagnetic, or antiferromagnetic.
Table 2: General Magnetic Properties of Transition Metal Ions
| Magnetic Type | Description | Magnetic Susceptibility (χ) |
| Diamagnetic | No unpaired electrons; repelled by a magnetic field. dalalinstitute.com | Negative |
| Paramagnetic | Unpaired electrons; randomly oriented moments; attracted to a magnetic field. | Small, positive |
| Ferromagnetic | Unpaired electrons; parallel alignment of moments; strongly attracted to a magnetic field. dalalinstitute.com | Large, positive |
| Antiferromagnetic | Unpaired electrons; anti-parallel alignment of moments; weakly attracted to a magnetic field. dalalinstitute.com | Small, positive |
The synthesis of these magnetic materials involves the careful selection of the metal ion and the reaction conditions to control the stoichiometry and geometry of the final complex. By chemically modifying the this compound ligand or changing the metal center, researchers can fine-tune the electronic structure and, consequently, the magnetic properties of the resulting compound. nih.gov This tunability is a key advantage in the rational design of new magnetic materials based on dithiine-dicarbonitrile complexes.
Future Prospects and Emerging Research Areas
Rational Design of Novel 5,6-Dihydro-1,4-dithiin-2,3-dicarbonitrile Derivatives
The rational design of novel derivatives of this compound is a pivotal area for future research, with the goal of fine-tuning its physicochemical properties for specific applications. Computational modeling and synthetic chemistry will be instrumental in this endeavor.
Key Research Thrusts:
Computational Screening: Density Functional Theory (DFT) and other computational methods can be employed to predict the electronic, optical, and chemical properties of hypothetical derivatives. This in-silico screening will allow researchers to prioritize synthetic targets with desired characteristics, such as enhanced electron-accepting capabilities or specific intermolecular interaction motifs.
Substituent Effects: A systematic investigation into the effects of various substituents on the dithiin ring and the nitrile groups will be crucial. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's redox potential, making it suitable for applications in organic electronics or as a catalyst.
Bioisosteric Replacement: For potential applications in medicinal chemistry, the nitrile groups could be replaced with other functional groups of similar size and electronic properties (bioisosteres) to explore structure-activity relationships (SAR).
Table 1: Potential Substituents and Their Predicted Effects
| Substituent Position | Substituent Type | Predicted Effect on Properties |
| Dithiin Ring (C5, C6) | Alkyl Chains | Increased solubility in nonpolar solvents |
| Dithiin Ring (C5, C6) | Aromatic Rings | Enhanced π-stacking interactions |
| Nitrile Group Replacement | Carboxylic Acids | Increased water solubility, potential for coordination chemistry |
| Nitrile Group Replacement | Thioamides | Altered electronic properties and metal-binding affinity |
Integration into Supramolecular Architectures and Nanomaterials
The presence of sulfur and nitrogen atoms, along with the dinitrile functionality, makes this compound an excellent candidate for incorporation into supramolecular assemblies and nanomaterials.
Emerging Applications:
Metal-Organic Frameworks (MOFs): The nitrile groups can act as ligands to coordinate with metal ions, forming porous MOFs. These materials could find applications in gas storage, separation, and catalysis. The sulfur atoms within the dithiin ring could also offer unique binding sites for specific guest molecules.
Self-Assembled Monolayers (SAMs): The sulfur atoms provide a natural affinity for gold and other metal surfaces, enabling the formation of ordered SAMs. Functionalized derivatives could be used to create chemically modified surfaces with tailored properties for sensing or electronic applications.
Polymer and Nanoparticle Synthesis: The dicarbonitrile moiety can be utilized in polymerization reactions, such as cycloaddition polymerizations, to create novel sulfur-containing polymers. Furthermore, the compound can be incorporated into nanoparticles to impart specific functionalities.
Exploration of Unconventional Reactivity and Transformation Pathways
Moving beyond its established reactions, future research should focus on uncovering novel and unconventional reactivity of this compound.
Potential Research Directions:
Cycloaddition Reactions: The electron-deficient carbon-carbon double bond of the dithiin ring is a prime site for cycloaddition reactions. For instance, [3+2] cycloadditions with various dipolarophiles could lead to the synthesis of complex heterocyclic systems. A related compound, (5,6-Dihydro-1,4-dithiin-2-yl)methanol, has been shown to be a versatile precursor for such reactions. nih.govresearchgate.net
Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., photolysis, thermolysis, or with specific reagents), the dithiin ring could undergo ring-opening or rearrangement reactions, providing access to novel sulfur-containing linear or macrocyclic structures.
Electrochemical Transformations: The electrochemical behavior of this compound is an area ripe for exploration. The reversible oxidation and reduction of the sulfur atoms could be harnessed for applications in redox flow batteries or as electrocatalysts.
Advanced Characterization Techniques for In-Situ Studies
To gain a deeper understanding of the reaction mechanisms and dynamic behavior of this compound and its derivatives, the application of advanced in-situ characterization techniques is essential.
Table 2: Advanced Characterization Techniques and Their Potential Applications
| Technique | Information Gained | Potential Research Area |
| In-situ NMR Spectroscopy | Real-time monitoring of reaction intermediates and kinetics | Studying unconventional reaction pathways |
| Time-Resolved Spectroscopy | Tracking excited-state dynamics and photochemical reactions | Development of photosensitive materials |
| X-ray Crystallography | Precise determination of molecular and crystal structures | Understanding intermolecular interactions in supramolecular assemblies |
| Scanning Tunneling Microscopy | Visualization of self-assembled monolayers on conductive surfaces | Characterization of nanomaterials |
For instance, the crystal structure of the related 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640) has been elucidated using X-ray diffraction and its geometry optimized with DFT calculations, providing a methodological blueprint for similar studies on the dicarbonitrile derivative. nih.govresearchgate.net
Interdisciplinary Research with Physics, Engineering, and Materials Science
The unique properties of this compound make it a promising candidate for collaborative research across various scientific and engineering disciplines.
Potential Interdisciplinary Applications:
Materials Science: The compound and its derivatives could be investigated as components of organic semiconductors, dielectric materials, or as additives to modify the properties of polymers. The broader class of 1,4-dithiins has already shown promise in the development of redox-active materials for energy storage. researchgate.netmit.eduresearchgate.net
Physics: Theoretical physicists can model the electronic band structure and charge transport properties of materials incorporating this molecule, guiding the design of novel electronic devices.
Chemical Engineering: Engineers can develop scalable and sustainable synthetic routes for the production of this compound and its derivatives, as well as design and fabricate devices based on these new materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
